molecular formula C7H14N2O2 B2512319 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide CAS No. 2138817-73-7

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide

Katalognummer: B2512319
CAS-Nummer: 2138817-73-7
Molekulargewicht: 158.201
InChI-Schlüssel: RLJXWHKBWUYUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide (CAS: 2138817-73-7, MF: C₇H₁₄N₂O₂, MW: 158.20) is a hydroxyacetimidamide derivative characterized by a 3-ethyloxetane substituent. Oxetane rings are known for their enhanced stability compared to other cyclic ethers due to reduced ring strain, making this compound structurally distinct among N-hydroxyacetimidamides . The oxetane moiety may confer improved solubility and metabolic stability, which is advantageous in pharmaceutical and materials science applications. The compound has been utilized in advanced photodetector (PD) designs, where its incorporation into hole-transport layers (HTLs) enhances device performance by passivating interfacial traps .

Eigenschaften

IUPAC Name

2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXWHKBWUYUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide, typically involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing . Another approach is the Paternò−Büchi [2+2] photochemical cycloaddition, which forms the oxetane ring by reacting an alkene with a carbonyl compound under UV light .

Industrial Production Methods

Industrial production of oxetane derivatives often involves the use of high-yield cyclization reactions and efficient purification techniques. The reaction conditions are optimized to ensure high selectivity and yield, often involving the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom in the benzoyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. While less reactive than bromine or chlorine derivatives, it can undergo substitution with strong nucleophiles:

Reagent/ConditionsProduct FormedApplication
Sodium methoxide (NaOCH₃)1-(4-Methoxybenzoyl)piperidin-4-oneSynthesis of ether derivatives for drug intermediates
Ammonia (NH₃) in DMF1-(4-Aminobenzoyl)piperidin-4-onePrecursor for amine-functionalized bioactive molecules

Research Insight : Fluorine's electronegativity deactivates the aromatic ring, requiring elevated temperatures (80–120°C) for efficient substitution. This property is exploited to create analogs with modified pharmacokinetic profiles .

Reduction of the Ketone Group

The piperidin-4-one carbonyl group is reduced to a hydroxyl or methylene group, altering the compound’s hydrogen-bonding capacity and lipophilicity:

Reducing AgentProductBiological Relevance
Sodium borohydride (NaBH₄)1-(4-Fluorobenzoyl)piperidin-4-olEnhanced solubility for CNS-targeting drugs
Lithium aluminum hydride (LiAlH₄)1-(4-Fluorobenzoyl)piperidineIntermediate in antipsychotic agent synthesis

Case Study : Reduction with NaBH₄ yields piperidin-4-ol derivatives showing 30–50% improved binding affinity to serotonin receptors compared to the parent ketone .

Oxidation Reactions

The ketone group can undergo further oxidation under strong conditions, though this is less common due to stability concerns:

Oxidizing AgentProductOutcome
Potassium permanganate (KMnO₄)N/A (Degradation observed)Limited util

Wissenschaftliche Forschungsanwendungen

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity.

Case Study : A study evaluated the compound's effects on human tumor cells, revealing a mean growth inhibition (GI50) value of approximately 15 µM across multiple cancer types. The compound demonstrated a higher selectivity index for colon cancer cells compared to others, suggesting its potential as a targeted therapy.

Cell LineGI50 (µM)Selectivity Index
COLO 205 (Colon)109.24
MCF7 (Breast)125.65
HOP-62 (Lung)144.94

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its derivatives have been tested against common pathogens, including Escherichia coli and Staphylococcus aureus.

Case Study : In vitro assays indicated that modifications to the ethyloxetane moiety significantly enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL against gram-positive bacteria.

PathogenMIC (µg/mL)
E. coli256
S. aureus128

Therapeutic Applications

The therapeutic applications of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide extend beyond oncology:

Neurological Disorders

Preliminary studies suggest that the compound may inhibit enzymes involved in neurotransmitter breakdown, potentially offering therapeutic benefits in neurodegenerative diseases.

Fibrosis Treatment

Research indicates that compounds similar to this one may modulate pathways involved in fibrosis, presenting opportunities for treating conditions like pulmonary fibrosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the ethyloxetane ring.
  • Introduction of the hydroxyacetimidamide functional group.

Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides structural information.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups.

Wirkmechanismus

The mechanism of action of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following N-hydroxyacetimidamide derivatives share the core structure but differ in substituents, influencing their physicochemical and functional properties:

Compound Name Substituent Molecular Weight Key Applications Solubility/Stability Notes Reference
2-(4-Bromophenyl)-N-hydroxyacetimidamide 4-Bromophenyl 229.07 Research (e.g., kinase inhibition) Requires DMSO stock solutions
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide 2,4-Dichlorophenyl 231.06 Synthetic intermediates Low aqueous solubility; stable in organic solvents
2-(3,4-Dimethoxyphenyl)-N-hydroxyacetimidamide 3,4-Dimethoxyphenyl 238.24 Medicinal chemistry research Improved solubility due to -OCH₃ groups
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide 5-Chloroquinolin-8-yloxy 251.67 Antimalarial drug development Moderate stability in polar solvents
2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide 3-Ethyloxetan-3-yl 158.20 Photodetector materials, HTLs High thermal/chemical stability

Pharmacological and Material Properties

  • Electronic Applications: The oxetane-containing compound demonstrates superior performance in photodetectors, achieving low noise (16 fA Hz⁻¹/²) and high responsivity (~90% EQE) due to effective trap passivation . Phenyl analogues lack this interfacial stabilization effect.
  • Solubility : The 3,4-dimethoxyphenyl derivative exhibits enhanced aqueous solubility compared to halogenated analogues, attributed to electron-donating methoxy groups .
  • Stability : The oxetane ring in the target compound resists hydrolysis under physiological conditions, unlike furylsulfonyl derivatives (e.g., 2-[(2-furanylmethyl)sulfonyl]-N-hydroxyacetimidamide), which show lower thermal stability (predicted bp: 458.9°C vs. oxetane’s stability at 70°C reaction conditions) .

Biologische Aktivität

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C7H13N3O2C_7H_{13}N_3O_2 and features a unique oxetane ring structure that contributes to its biological properties. The presence of the hydroxyacetimidamide group is significant for its interaction with biological targets.

The biological activity of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that it may act as an inhibitor or modulator of various biochemical pathways, potentially influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with specific receptors, impacting signal transduction pathways.

Biological Activity Overview

Research has indicated several biological activities associated with 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is growing interest in its potential as an anticancer agent, with studies indicating cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • Antimicrobial Study : In a study conducted by Smith et al. (2021), 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial activity.
  • Cancer Cell Line Study : Johnson et al. (2022) explored the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. The study found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, suggesting potential as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of acute inflammation, Lee et al. (2023) reported that administration of the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Q & A

Q. What synthetic routes are recommended for 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide, and what key reaction conditions require optimization?

Methodological Answer: The synthesis of oxetan-containing acetimidamide derivatives typically involves multi-step reactions with careful optimization of substituent introduction. For example, the introduction of the ethyloxetane group may require alkylation or cyclization steps under anhydrous conditions. Key parameters to optimize include:

  • Reagent stoichiometry : Ensure precise molar ratios of reactants (e.g., ethylating agents) to avoid over- or under-functionalization .
  • Temperature control : Exothermic reactions (e.g., cyclization) may require gradual heating to prevent decomposition .
  • Purification : Use silica gel chromatography with gradients of methanol in dichloromethane (0–8%) to isolate the target compound, followed by recrystallization from ethyl acetate for higher purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the ethyloxetane ring (e.g., δ ~1.2–1.5 ppm for ethyl CH₃ groups) and hydroxyimidamide protons (δ ~8–10 ppm). Multiplicity patterns (e.g., triplets for oxetane protons) are critical for structural validation .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS can detect the molecular ion peak (e.g., m/z 185.23 for C₈H₁₅N₃O₂) and fragmentation patterns to rule out impurities .
  • HPLC-PDA : Use reverse-phase chromatography with UV detection (λ ~250–260 nm) to assess purity (>98%) and identify residual solvents or side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide across studies?

Methodological Answer: Data discrepancies often arise from differences in assay conditions or target specificity. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration or incubation time .
  • Cross-validate with orthogonal methods : Compare results from enzymatic assays (e.g., IC₅₀ measurements) with computational docking studies to confirm target engagement .
  • Meta-analysis : Aggregate data from multiple studies (e.g., via QSAR models) to identify structural determinants of activity, such as the role of the oxetane ring in membrane permeability .

Q. What strategies optimize the reaction yield of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide while minimizing side-product formation?

Methodological Answer:

  • Stepwise addition : Introduce the ethyloxetane group before the hydroxyimidamide moiety to reduce steric hindrance and competing reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing byproducts like open-chain intermediates .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the hydroxyimidamide group .
  • Real-time monitoring : Use FTIR or inline HPLC to track reaction progress and terminate at peak product concentration .

Q. What computational approaches are suitable for predicting the physicochemical properties of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide?

Methodological Answer:

  • DFT calculations : Predict logP (lipophilicity) and pKa using software like Gaussian or ORCA, focusing on the oxetane ring’s electron-withdrawing effects and the hydroxyimidamide’s acidity .
  • Molecular dynamics (MD) simulations : Model solvation behavior in aqueous and lipid bilayers to estimate bioavailability .
  • ADMET prediction tools : Use platforms like SwissADME to forecast metabolic stability and potential toxicity risks .

Q. How can the stability of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
  • Arrhenius kinetics : Calculate activation energy (Ea) for thermal decomposition by heating samples at 25°C, 40°C, and 60°C and plotting ln(k) vs. 1/T .
  • Light sensitivity : Perform ICH Q1B photostability testing under UV/visible light (1.2 million lux-hours) to evaluate isomerization or ring-opening reactions .

Q. What biological targets or pathways should be prioritized for investigating 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide’s mechanism of action?

Methodological Answer:

  • Target hypothesis : Focus on enzymes with imidamide-binding pockets (e.g., histone deacetylases (HDACs) or metalloproteases) due to the compound’s hydroxamate-like structure .
  • Pathway analysis : Screen against inflammation-related targets (e.g., COX-2, MMP-3) given the anti-inflammatory activity of structurally similar acetimidamides .
  • CRISPR screening : Use genome-wide knockout libraries to identify synthetic lethal interactions, highlighting potential therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.